molecular formula C18H22Cl2N2S2 B15080321 2-((10-((2-Aminoethyl)thio)-9-anthryl)thio)ethanamine dihydrochloride

2-((10-((2-Aminoethyl)thio)-9-anthryl)thio)ethanamine dihydrochloride

Cat. No.: B15080321
M. Wt: 401.4 g/mol
InChI Key: HLLLPFBWKNLZSY-UHFFFAOYSA-N
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Description

2-((10-((2-Aminoethyl)thio)-9-anthryl)thio)ethanamine dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an anthracene moiety linked to an ethanamine chain through sulfur atoms. The presence of amino and thio groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((10-((2-Aminoethyl)thio)-9-anthryl)thio)ethanamine dihydrochloride typically involves multiple steps. One common method includes the reaction of 9-chloroanthracene with 2-aminoethanethiol in the presence of a base to form the intermediate 10-((2-aminoethyl)thio)-9-anthracene. This intermediate is then reacted with 2-chloroethanethiol to yield the final product, which is subsequently converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-((10-((2-Aminoethyl)thio)-9-anthryl)thio)ethanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The thio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted amines, amides.

Scientific Research Applications

2-((10-((2-Aminoethyl)thio)-9-anthryl)thio)ethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of biological processes involving sulfur-containing compounds and amino groups.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((10-((2-Aminoethyl)thio)-9-anthryl)thio)ethanamine dihydrochloride involves its interaction with molecular targets through its amino and thio groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethanethiol hydrochloride: Similar in structure but lacks the anthracene moiety.

    2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine: Contains ethoxy groups instead of thio groups.

    2-(Aminooxy)ethanamine dihydrochloride: Contains an aminooxy group instead of thio groups.

Uniqueness

2-((10-((2-Aminoethyl)thio)-9-anthryl)thio)ethanamine dihydrochloride is unique due to the presence of the anthracene moiety, which imparts distinct photophysical properties and enhances its reactivity in various chemical reactions. This structural feature sets it apart from other similar compounds and broadens its range of applications in scientific research and industry.

Properties

Molecular Formula

C18H22Cl2N2S2

Molecular Weight

401.4 g/mol

IUPAC Name

2-[10-(2-aminoethylsulfanyl)anthracen-9-yl]sulfanylethanamine;dihydrochloride

InChI

InChI=1S/C18H20N2S2.2ClH/c19-9-11-21-17-13-5-1-2-6-14(13)18(22-12-10-20)16-8-4-3-7-15(16)17;;/h1-8H,9-12,19-20H2;2*1H

InChI Key

HLLLPFBWKNLZSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2SCCN)SCCN.Cl.Cl

Origin of Product

United States

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